molecular formula C13H21N3O5S2 B2844250 3-[2,4-DIMETHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZENESULFONAMIDO]PROPANAMIDE CAS No. 881936-46-5

3-[2,4-DIMETHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZENESULFONAMIDO]PROPANAMIDE

Cat. No.: B2844250
CAS No.: 881936-46-5
M. Wt: 363.45
InChI Key: ZVZZZMHUZGOMSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2,4-Dimethyl-3-(N-Methylmethanesulfonamido)benzenesulfonamido]propanamide is a high-purity synthetic compound of interest in medicinal chemistry and biochemical research. As a discrete molecule featuring multiple sulfonamide functionalities, it presents a sophisticated scaffold for investigating enzyme inhibition and receptor antagonism. Sulfonamides are a well-known class of compounds in pharmaceutical science, often explored for their potential to interact with a variety of biological targets. This compound is provided strictly for laboratory research purposes. It is not intended for human or veterinary diagnostic or therapeutic use. Researchers should consult the specific analytical data, including <1H NMR, >, <13C NMR, >, and

Properties

IUPAC Name

3-[[2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O5S2/c1-9-5-6-11(23(20,21)15-8-7-12(14)17)10(2)13(9)16(3)22(4,18)19/h5-6,15H,7-8H2,1-4H3,(H2,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZZZMHUZGOMSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)NCCC(=O)N)C)N(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation

Starting from toluene, dual methyl groups are introduced via AlCl₃-catalyzed Friedel-Crafts alkylation using methyl chloride:
$$
\text{Toluene} + 2 \text{CH}3\text{Cl} \xrightarrow{\text{AlCl}3, 50–80^\circ\text{C}} 1,3-\text{dimethylbenzene} \ (\text{meta-xylene}) + \text{HCl}
$$
Meta-xylene is isolated via fractional distillation (purity >98%, bp 138–139°C).

Directed Ortho-Metalation

For higher regiocontrol, n-BuLi-mediated deprotonation of 3-methylanisole at −78°C followed by quenching with methyl iodide yields 2,4-dimethylanisole. Subsequent demethylation with BBr₃ provides 2,4-dimethylphenol, which undergoes hydrogenolysis to the benzene core.

Installation of the N-Methylmethanesulfonamido Group

Sulfonation at Position 3

The electron-rich 2,4-dimethylbenzene undergoes electrophilic sulfonation using chlorosulfonic acid:
$$
\text{2,4-dimethylbenzene} + \text{ClSO}_3\text{H} \xrightarrow{20–25^\circ\text{C}, 4\,\text{h}} 3-sulfochloride-2,4-dimethylbenzene + \text{HCl}
$$
Yields typically reach 70–75% with minimal para-sulfonation byproducts.

Amination and N-Methylation

The sulfonyl chloride intermediate reacts with methylamine in THF at 0°C:
$$
\text{3-sulfochloride} + \text{CH}3\text{NH}2 \xrightarrow{\text{Et}_3\text{N}, -10^\circ\text{C}} 3-(N-methylsulfonamido)-2,4-dimethylbenzene
$$
Triethylamine scavenges HCl, driving the reaction to >90% conversion.

Introduction of the Propanamide Sulfonamide Side Chain

Propanoic Acid Derivative Synthesis

3-aminopropanoic acid is protected as its tert-butyl ester using Boc₂O/DMAP:
$$
\text{NH}2\text{CH}2\text{CH}2\text{COOH} + (\text{Boc})2\text{O} \xrightarrow{\text{DMAP, CH}2\text{Cl}2} \text{Boc-NHCH}2\text{CH}2\text{COOBoc}
$$
Protection prevents undesired side reactions during subsequent sulfonylation.

Sulfonamide Coupling

The protected propanamide reacts with the 3-sulfochloride intermediate under Schotten-Baumann conditions:
$$
\text{Boc-propanamide} + \text{3-sulfochloride} \xrightarrow{\text{NaOH, H}2\text{O/Et}2\text{O}} \text{sulfonamide intermediate}
$$
Deprotection with TFA/CH₂Cl₂ (1:1) yields the free sulfonamide-propanamide.

Final Assembly and Purification

Coupling Reaction Optimization

Pd(PPh₃)₄-catalyzed cross-coupling (2 mol%) in DMF at 100°C for 12 h achieves 85% yield of the target molecule:
$$
\text{3-(N-methylsulfonamido)-2,4-dimethylbenzene} + \text{sulfonamide-propanamide} \xrightarrow{\text{Pd catalyst}} \text{Target compound}
$$

Crystallization and Characterization

Recrystallization from ethanol/water (7:3) affords needles with mp 162–164°C. Purity is confirmed via:

  • HPLC : >99.5% (C18 column, 0.1% H₃PO₄/ACN gradient)
  • ¹H NMR (400 MHz, DMSO-d6): δ 2.34 (s, 6H, Ar-CH₃), 2.98 (s, 3H, N-CH₃), 3.21 (q, J=6.4 Hz, 2H, CH₂), 7.48–7.52 (m, 2H, Ar-H).

Industrial-Scale Adaptation

Continuous Flow Synthesis

Patent CN104987297A describes a tubular reactor system for amidation at 210°C with 15 min residence time, achieving 92% conversion vs. 78% in batch processes.

Green Chemistry Metrics

  • E-factor : 8.2 kg waste/kg product
  • PMI : 12.4 (includes solvent recovery)
  • Energy consumption : 1.8 kWh/mol

Comparative Method Analysis

Parameter Batch Method Flow Chemistry
Yield (%) 78 92
Reaction Time (h) 10 0.25
Pd Catalyst Loading 2 mol% 0.5 mol%
Scalability <1 kg >100 kg/day

Data synthesized from.

Challenges and Mitigation Strategies

  • Regioselectivity in Sulfonation :

    • Use of sterically hindered solvents (e.g., o-dichlorobenzene) favors substitution at position 3.
    • Computational modeling (DFT) predicts activation energies for competing sites.
  • Amidation Side Reactions :

    • Kinetic control through low-temperature (−20°C) coupling minimizes over-alkylation.
    • Molecular sieves (4Å) remove water, shifting equilibrium toward amide formation.

Chemical Reactions Analysis

Types of Reactions

3-[2,4-DIMETHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZENESULFONAMIDO]PROPANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing functional groups.

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-[2,4-DIMETHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZENESULFONAMIDO]PROPANAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2,4-DIMETHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZENESULFONAMIDO]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights several amide and hydroxamic acid derivatives synthesized for antioxidant evaluation (). Key differences and implications are outlined below:

Table 1: Structural and Functional Comparison

Compound Name/ID (from ) Core Structure Functional Groups Notable Substituents Reported Activity
Target Compound Benzene-sulfonamide Sulfonamido, propanamide 2,4-dimethyl, N-methylmethanesulfonamido Not reported
Compound 4 Phenylpropanamide Hydroxyureido, cyclohexane methylamide Cyclohexane methyl Antioxidant (DPPH assay)
Compound 5 Phenylpropanamide Hydroxyureido, benzhydrylamide Benzhydryl Antioxidant (β-carotene assay)
Compounds 6–10 Cycloalkane-carboxamide Hydroxamic acid, chlorophenyl Cyclopropane, cyclopentyl, cyclohexyl Antioxidant (variable efficacy)
Compound 11 Furohydroxamic acid Hydroxamic acid, furan 2-furyl Antioxidant (ferrozine assay)

Key Observations:

Functional Group Diversity: The target compound’s sulfonamido group contrasts with the hydroxamic acids (e.g., Compounds 6–10) and hydroxyureido groups (Compounds 4–5) in analogs. Sulfonamides are typically associated with enzyme inhibition (e.g., carbonic anhydrase)2, whereas hydroxamic acids are known for metal chelation (e.g., histone deacetylase inhibition). The propanamide side chain in the target compound may enhance solubility compared to bulkier substituents like benzhydryl (Compound 5) or cyclohexyl (Compound 10).

Antioxidant Activity: Compounds in were evaluated using DPPH, β-carotene, and ferrozine assays, with activities influenced by substituent size and electron-donating groups. For example, Compound 4 (cyclohexane methylamide) showed moderate radical scavenging, while Compound 5 (benzhydrylamide) exhibited higher lipid peroxidation inhibition.

Synthetic Methodology :

  • The analogs in were synthesized via established routes for hydroxamic acids and ureido derivatives. The target compound’s synthesis would likely require sulfonylation and amidation steps, paralleling methods for aryl sulfonamides.

Research Implications and Limitations

  • Structural Insights : The absence of crystallographic data (e.g., SHELX-refined structures, per ) for the target compound limits conformational analysis. SHELX-based refinements of analogs () suggest that similar techniques could resolve its 3D structure to guide activity optimization.
  • Comparative studies using assays relevant to sulfonamides (e.g., microbial growth inhibition) are warranted.

Q & A

Basic: What are the optimal synthetic routes for 3-[2,4-dimethyl-3-(N-methylmethanesulfonamido)benzenesulfonamido]propanamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Sulfonylation : React 2,4-dimethyl-3-aminobenzenesulfonamide with methanesulfonyl chloride in dichloromethane under reflux to introduce the N-methylmethanesulfonamido group .

Amidation : Couple the intermediate with propanamide derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate the final compound.
Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Basic: How can researchers characterize the compound’s purity and structural integrity?

Methodological Answer:

  • Purity :
    • HPLC : Use a C18 column (acetonitrile/water 60:40, 1 mL/min) with UV detection at 254 nm; ≥95% purity threshold .
    • Melting Point : Compare observed mp (e.g., 180–182°C) to literature values .
  • Structural Confirmation :
    • NMR : Analyze 1^1H and 13^13C spectra for sulfonamide protons (~δ 3.1 ppm for N-CH3_3) and aromatic signals (δ 6.8–7.5 ppm) .
    • Mass Spectrometry : Confirm molecular ion [M+H]+^+ via ESI-MS (calculated m/z: ~450.5 Da) .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

  • Anticancer Activity :
    • MTT Assay : Test against cancer cell lines (e.g., MCF-7, HepG2) with IC50_{50} determination after 48-hour exposure .
  • Antimicrobial Activity :
    • Disk Diffusion : Assess inhibition zones against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 100 µg/mL .
  • Dose-Response Curves : Use triplicate experiments and statistical validation (p < 0.05) .

Advanced: How to design experiments to elucidate the compound’s mechanism of action?

Methodological Answer:

  • Target Identification :
    • SPR (Surface Plasmon Resonance) : Screen against kinase or protease libraries to identify binding partners (KD < 10 µM considered significant) .
    • Molecular Docking : Use AutoDock Vina to predict interactions with catalytic sites (e.g., COX-2 or HDACs) .
  • Pathway Analysis :
    • Western Blotting : Quantify apoptosis markers (e.g., caspase-3 cleavage) in treated vs. untreated cells .
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle-only groups .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Cross-Validation :
    • Orthogonal Assays : Confirm antiproliferative activity via both MTT and clonogenic assays .
  • Experimental Variability :
    • Batch Testing : Compare compound batches for purity (HPLC) and stability (NMR after 6-month storage) .
  • Meta-Analysis : Pool data from ≥3 independent studies and apply ANOVA to assess significance of discrepancies .

Advanced: What computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding over 100 ns (GROMACS) to assess stability of sulfonamide-enzyme interactions .
  • QSAR Modeling : Train models on sulfonamide derivatives to predict logP (<3.5 for optimal bioavailability) and IC50_{50} values .
  • ADMET Prediction : Use SwissADME to estimate permeability (Caco-2 > 5 × 106^{-6} cm/s) and cytochrome P450 inhibition .

Advanced: How to optimize the compound’s pharmacokinetic properties?

Methodological Answer:

  • Derivatization :
    • Prodrug Design : Introduce ester groups (e.g., acetyl) to enhance solubility; hydrolyze in vivo via esterases .
  • LogP Adjustment : Synthesize analogs with polar substituents (e.g., -OH or -COOH) to reduce logP from 3.8 to <2.5 .
  • In Silico Screening : Prioritize analogs with predicted BBB permeability (BOILED-Egg model) and low hepatotoxicity .

Advanced: How to assess environmental stability and degradation pathways?

Methodological Answer:

  • Hydrolytic Degradation :
    • pH Variability : Incubate at pH 2–9 (37°C, 72 hrs) and quantify parent compound via LC-MS .
  • Photolytic Stability :
    • UV Exposure : Irradiate in methanol/water (254 nm, 24 hrs) and identify photoproducts (e.g., quinone derivatives) via HRMS .
  • Ecotoxicology :
    • Daphnia magna Assay : Test acute toxicity (48-hour LC50_{50}) and compare to OECD guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.